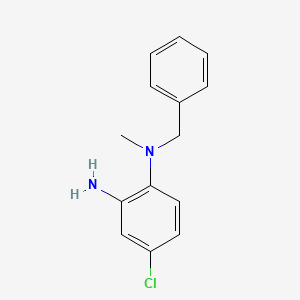

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Description

Propriétés

IUPAC Name |

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTJNUGWLJKUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine typically involves multiple steps, starting from readily available benzene derivatives. One common method involves the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

N-alkylation: Aniline undergoes N-alkylation with benzyl chloride to form N-benzylaniline.

Chlorination: N-benzylaniline is chlorinated to introduce the chlorine atom at the desired position.

N-methylation: Finally, the compound is methylated on the nitrogen atom to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or reduced forms.

Substitution: Hydroxyl or amino-substituted derivatives.

Applications De Recherche Scientifique

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

Key structural differences among analogous benzene-1,2-diamine derivatives lie in substituent type, position, and nitrogen alkylation. Below is a comparative analysis:

Activité Biologique

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine, also referred to as JSH-21 in some studies, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by:

- Benzyl group : Enhances lipophilicity and potential interactions with biological membranes.

- Chloro substituent : May influence the compound's reactivity and binding affinity.

- Diamine functionality : Provides sites for various chemical reactions and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Nitric Oxide Production : JSH-21 has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This effect is dose-dependent, with an IC50 value of 9.2 μM, indicating significant anti-inflammatory potential .

- Down-regulation of iNOS : The compound reduces the expression of inducible nitric oxide synthase (iNOS), leading to decreased NO synthesis. This was confirmed through promoter activity assays .

- Inhibition of NF-kB Activity : JSH-21 inhibits the transcriptional activity of nuclear factor-kappa B (NF-kB), a critical regulator of inflammatory responses. This suggests that the compound may modulate inflammatory pathways at multiple levels .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its structural characteristics allow it to interact with microbial cell membranes and enzymes, potentially leading to cell death or growth inhibition. Further studies are needed to quantify its efficacy against specific pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Comparison with Related Compounds

This compound can be compared to similar compounds to highlight its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) | Lacks chlorine substituent | Strong anti-inflammatory effects |

| 4-Chloro-N-methylaniline | Simpler structure | Limited biological activity reported |

Q & A

Q. How can machine learning predict novel derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.